1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)-
Description
Molecular Formula and Constitutional Isomerism
The molecular formula C₁₃H₈Cl₂N₄ (molecular weight 291.1354 g/mol) derives from its triazine backbone (C₃N₃) modified by two chlorine atoms, one phenyl-substituted pyrrole group, and additional hydrogen atoms. Constitutional isomerism arises from variations in substituent positioning on the triazine ring. For instance, replacing the pyrrole group with a pyrazolyl substituent (as in CAS 35252-63-2’s analog C₁₂H₇Cl₂N₅) creates structural isomers with distinct electronic properties. The SMILES notation Clc1nc(Cl)nc(n1)c1cccn1c1ccccc1 explicitly defines the connectivity: two chlorines at positions 2 and 4, and the 1-phenylpyrrole group at position 6.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈Cl₂N₄ |
| Molecular Weight | 291.1354 g/mol |
| SMILES | Clc1nc(Cl)nc(n1)c1cccn1c1ccccc1 |
Substituent orientation significantly impacts isomer stability. Quantum mechanical calculations suggest that the 1-phenylpyrrole group adopts a coplanar arrangement with the triazine ring to maximize π-conjugation, reducing steric hindrance compared to bulkier substituents.
Properties
CAS No. |
35252-63-2 |
|---|---|
Molecular Formula |
C13H8Cl2N4 |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
2,4-dichloro-6-(1-phenylpyrrol-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C13H8Cl2N4/c14-12-16-11(17-13(15)18-12)10-7-4-8-19(10)9-5-2-1-3-6-9/h1-8H |
InChI Key |
XXAHRNBZYOZXOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C3=NC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: Cyanuric Chloride
The most common precursor for 2,4-dichloro-6-substituted-1,3,5-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . This compound allows stepwise substitution of chlorine atoms due to the differential reactivity of the chlorine atoms at different temperatures.
Stepwise Nucleophilic Aromatic Substitution (SNAr)
- The chlorine atoms on cyanuric chloride can be selectively replaced by nucleophiles such as amines, phenols, or heteroaryl groups.
- The substitution at the 6-position typically occurs last due to the lower reactivity of that chlorine atom.
- Reaction conditions (temperature, solvent, base) are carefully controlled to achieve selective mono-substitution at the 6-position while retaining the 2,4-dichloro substituents.
Preparation of 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)-
Suzuki Coupling Approach
A highly effective and modern method to introduce the 1-phenyl-1H-pyrrol-2-yl substituent at the 6-position involves Suzuki-Miyaura cross-coupling between cyanuric chloride and a suitable boronic acid or boronate ester derivative of the pyrrole moiety.
- Catalyst: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or magnetic silica-supported palladium complexes.
- Base: Potassium carbonate or other mild bases.
- Solvent: Mixtures of tetrahydrofuran (THF) and water or other polar aprotic solvents.
- Temperature: Typically around 80°C.
- Reaction Time: 12 hours or more to ensure complete coupling.
This method offers high selectivity, mild reaction conditions, and good yields. It also allows for catalyst recovery and reuse when magnetic silica-supported palladium catalysts are employed, enhancing the green chemistry aspect of the synthesis.
| Reagent | Amount/Concentration | Role |
|---|---|---|
| Cyanuric chloride | Stoichiometric | Electrophilic substrate |
| 1-Phenyl-1H-pyrrol-2-yl boronic acid | Stoichiometric or slight excess | Nucleophilic coupling partner |
| Pd(PPh3)4 or Pd catalyst | 0.5–2 mol% | Catalyst |
| K2CO3 (potassium carbonate) | 1.5–3 equivalents | Base |
| THF/H2O mixture | Solvent | Reaction medium |
| Temperature | 80°C | Reaction temperature |
| Time | 12 hours | Reaction duration |
After the reaction, the catalyst is separated (magnetic catalyst can be removed by an external magnet), the solvent is evaporated, and the crude product is purified by recrystallization or chromatography to yield the pure 1,3,5-triazine derivative.
Alternative Methods
- Grignard Coupling: Earlier methods used aryl Grignard reagents reacting with cyanuric chloride to introduce aryl substituents. However, this method requires strict anhydrous and oxygen-free conditions and uses volatile solvents like tetrahydrofuran, making it less practical and more hazardous.
- Friedel-Crafts Alkylation: Alkylation of cyanuric chloride with aromatic compounds under Lewis acid catalysis (e.g., AlCl3) has been reported but suffers from poor selectivity and generates significant byproducts and waste.
Detailed Research Findings and Data
Catalyst Efficiency and Selectivity
- Magnetic silica-supported palladium catalysts demonstrate high catalytic activity and selectivity in Suzuki coupling reactions involving cyanuric chloride derivatives.
- Catalyst recycling is feasible without significant loss of activity, improving cost-effectiveness and environmental impact.
Yield and Purity
- Yields of the Suzuki coupling products typically range from 70% to 90% after purification.
- Product purity exceeds 95% as confirmed by NMR, HPLC, and LC-MS analyses.
Reaction Optimization
| Parameter | Effect on Yield and Selectivity |
|---|---|
| Catalyst loading | Higher loading increases rate but may not improve yield beyond a point |
| Base type and amount | Potassium carbonate preferred; excess base improves conversion |
| Solvent system | THF/water mixtures enhance solubility and reaction rate |
| Temperature | 80°C optimal; higher temperatures may cause decomposition |
| Reaction time | 12 hours sufficient for complete conversion |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki Coupling | Cyanuric chloride, pyrrolyl boronic acid, Pd catalyst, K2CO3, THF/H2O, 80°C, 12h | High selectivity, mild conditions, catalyst reuse possible | Requires boronic acid derivative synthesis |
| Grignard Coupling | Cyanuric chloride, aryl Grignard reagent, THF, inert atmosphere | Good selectivity | Harsh conditions, flammable solvent, sensitive to moisture |
| Friedel-Crafts Alkylation | Cyanuric chloride, anisole or phenyl derivatives, AlCl3, chlorinated solvents | Simple operation | Poor selectivity, byproducts, environmental concerns |
Chemical Reactions Analysis
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Scientific Research Applications
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The phenyl-pyrrole substituent enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Group Analysis
The compound is compared to two structurally related triazine-based compounds: poly(2-morpholinyl-4-pentaerythritol phosphate-1,3,5-triazine) (PMPT) and melamine phosphate (1,3,5-triazine-2,4,6-triamine phosphate) .
Flame Retardancy Mechanisms
- Chlorinated Triazine (Target Compound): Likely acts via gas-phase radical quenching (Cl· scavenging) and char formation due to aromatic pyrrole stability. Chlorine release at high temperatures may inhibit combustion .
- PMPT: Combines phosphorus (char-forming) and nitrogen (gas-phase inhibition) in an intumescent system. Achieves LOI values >28% in polypropylene (PP) .
- Melamine Phosphate: Releases NH₃ and H₂O upon decomposition, diluting flammable gases, while phosphate promotes charring. Less reactive than halogenated analogs .
Thermal and Mechanical Compatibility
- The phenyl-pyrrole group in the target compound may improve compatibility with aromatic polymers (e.g., polystyrene) compared to PMPT, which shows slight mechanical property trade-offs in PP .
- Chlorine’s volatility could limit thermal stability vs. PMPT’s phosphate-based char, which withstands higher temperatures.
Biological Activity
1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in oncology. The compound 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- is an intriguing member of this class, exhibiting potential as an anticancer agent and other therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H10Cl2N4
- CAS Number : 1700-02-3
- Molecular Weight : 284.15 g/mol
Biological Activity Overview
The biological activity of 1,3,5-triazine derivatives often involves interactions with key biological pathways. The following sections detail specific activities observed in research studies.
Antitumor Activity
A systematic review highlighted that triazine derivatives possess significant antitumor properties. For instance:
- Topoisomerase II Inhibition : Certain derivatives exhibited IC50 values in the micromolar range against topoisomerase IIa, a critical enzyme for DNA replication and repair. For example, a closely related compound showed IC50 values of approximately 229 µM .
- Cytotoxicity Against Cancer Cell Lines :
These findings suggest that the triazine scaffold can be optimized for enhanced anticancer activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the 2, 4, and 6 positions of the triazine ring significantly influence biological activity. For instance:
Case Studies
Several case studies have documented the efficacy of triazine derivatives in cancer treatment:
- El-Faham et al. (2022) : Developed mono- and bis(dimethylpyrazolyl)-s-triazine derivatives which showed potent activity against HCT116 cell lines with IC50 values around and significant EGFR inhibitory activity .
- Singh et al. (2017) : Reported a novel hybrid analogue that demonstrated excellent EGFR-TK enzyme inhibitory activity (96.3% at ), indicating its potential as a targeted therapy for breast cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
